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Compound of Interest

Compound Name: 4-Ethoxyphenyl chloroacetate

Cat. No.: B051365 Get Quote

This technical guide provides a detailed overview of the predicted spectroscopic data for 4-
Ethoxyphenyl chloroacetate, a compound of interest for researchers, scientists, and

professionals in drug development. Due to the limited availability of direct experimental data in

the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related

compounds. Detailed, generalized experimental protocols for obtaining such data are also

provided.

Chemical Structure and Properties
4-Ethoxyphenyl chloroacetate (IUPAC name: (4-Ethoxyphenyl) 2-chloroacetate) is an organic

compound with the chemical formula C₁₀H₁₁ClO₃[1]. Its structure consists of a 4-ethoxyphenyl

group attached to a chloroacetate moiety through an ester linkage.

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Ethoxyphenyl
chloroacetate. These predictions are derived from known data of analogous structures,

including 4-ethoxyphenylacetic acid, 4-ethoxyphenol, and various chloroacetate esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.42 Triplet 3H -OCH₂CH₃

~4.04 Quartet 2H -OCH₂CH₃

~4.30 Singlet 2H Cl-CH₂-COO-

~6.90 Doublet 2H
Aromatic C-H (ortho to

-O)

~7.05 Doublet 2H
Aromatic C-H (meta to

-O)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~14.7 -OCH₂CH₃

~41.0 Cl-CH₂-COO-

~63.8 -OCH₂CH₃

~115.0 Aromatic C-H (ortho to -O)

~122.5 Aromatic C-H (meta to -O)

~144.0 Aromatic C (ipso to ester)

~157.0 Aromatic C (ipso to ether)

~166.0 -C=O

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2900-3000 Medium Aliphatic C-H stretch

~1770 Strong C=O (ester) stretch

~1500, ~1600 Medium Aromatic C=C stretch

~1240 Strong
Asymmetric C-O-C (ester)

stretch

~1180 Strong
Asymmetric C-O-C (ether)

stretch

~1040 Medium
Symmetric C-O-C (ether)

stretch

~750-800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

214/216 Moderate
[M]⁺ (Molecular ion) with ³⁵Cl/

³⁷Cl isotope pattern

138 High
[HOC₆H₄OCH₂CH₃]⁺ (loss of

chloroacetyl radical)

121 Moderate
[HOC₆H₄O]⁺ (loss of ethyl

group from fragment at 138)

109 High
[C₆H₄OCH₂CH₃]⁺ (loss of CO

from fragment at 138)

77/79 Moderate
[ClCH₂CO]⁺ (chloroacetyl

cation)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 4-Ethoxyphenyl chloroacetate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference

standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra

using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the

chemical shifts relative to the reference standard.

3.2. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Processing: Identify the characteristic absorption bands and their corresponding

wavenumbers.

3.3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass

spectrum over an appropriate m/z range.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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Sample Handling
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Predicted Fragmentation

4-Ethoxyphenyl chloroacetate
[C₁₀H₁₁ClO₃]⁺
m/z = 214/216

[HOC₆H₄OCH₂CH₃]⁺
m/z = 138

- •COCH₂Cl

[ClCH₂CO]⁺
m/z = 77/79

- •OC₆H₄OCH₂CH₃

[C₆H₄OCH₂CH₃]⁺
m/z = 109

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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